molecular formula C14H19NO3 B565134 Suberanilic Acid-d5 CAS No. 1217115-53-1

Suberanilic Acid-d5

Cat. No.: B565134
CAS No.: 1217115-53-1
M. Wt: 254.341
InChI Key: PAXDAFSGJPGLGR-YQYLVRRTSA-N
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Description

Suberanilic Acid-d5 is a deuterated form of suberanilic acid, which is an amide alkaloid. This compound is often used in scientific research due to its unique properties and applications. The deuterium atoms in this compound make it particularly useful in various analytical techniques, including nuclear magnetic resonance spectroscopy.

Mechanism of Action

Target of Action

Suberanilic Acid-d5 is primarily used as an intermediate in the production of labeled uberoylanilide Hydroxamic Acid and other labeled histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Biochemical Pathways

This compound, being an intermediate in the production of HDAC inhibitors, plays a role in the regulation of gene expression. By inhibiting HDACs, it can affect the acetylation/deacetylation balance, leading to changes in the chromatin structure and influencing gene expression .

Biochemical Analysis

Biochemical Properties

Suberanilic Acid-d5 plays a significant role in biochemical reactions, particularly in the study of histone deacetylase (HDAC) inhibitors. It interacts with enzymes such as histone deacetylases, which are crucial for the regulation of gene expression through the removal of acetyl groups from histone proteins. This interaction leads to changes in chromatin structure and, consequently, gene expression. This compound is also involved in the synthesis of other labeled compounds used in proteomics research .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting histone deacetylases, this compound can lead to an increase in acetylation levels of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene transcription. This can affect cell cycle regulation, apoptosis, and differentiation. Additionally, this compound has been shown to impact cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with histone deacetylases. By binding to the active site of these enzymes, this compound inhibits their activity, preventing the removal of acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, which promotes a more open chromatin structure and facilitates gene transcription. Furthermore, this compound may also interact with other proteins and enzymes involved in chromatin remodeling and gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of histone deacetylase activity, leading to prolonged changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits histone deacetylase activity without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibition of histone deacetylase activity. Careful dosage optimization is essential to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to histone modification and gene regulation. The compound interacts with enzymes such as histone deacetylases and other cofactors involved in chromatin remodeling. These interactions can affect metabolic flux and alter the levels of various metabolites. This compound’s role in these pathways highlights its importance in studying the regulation of gene expression and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on histone deacetylase activity and gene expression. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with histone deacetylases and other chromatin-associated proteins. Targeting signals or post-translational modifications may direct this compound to specific nuclear compartments or organelles. This localization is crucial for its activity, as it allows this compound to effectively inhibit histone deacetylase activity and modulate gene expression. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Suberanilic Acid-d5 can be synthesized through a series of chemical reactions. One common method involves the reaction of deuterated aniline with suberic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Suberanilic Acid-d5 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Suberanilic Acid-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy due to its deuterium atoms.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus.

    Industry: Utilized in the synthesis of labeled compounds for drug development and pharmacokinetic studies.

Comparison with Similar Compounds

Similar Compounds

    Suberanilic Acid: The non-deuterated form, used in similar applications but lacks the advantages of deuterium labeling.

    Uberoylanilide Hydroxamic Acid: Another compound used in histone deacetylase inhibition studies.

    Histone Deacetylase Inhibitors: A class of compounds with similar biological activities.

Uniqueness

Suberanilic Acid-d5 is unique due to its deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in analytical and research applications where precise measurements are crucial.

Properties

IUPAC Name

8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18)/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDAFSGJPGLGR-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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